Tenovin-1

Catalog No.
S548219
CAS No.
380315-80-0
M.F
C20H23N3O2S
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenovin-1

CAS Number

380315-80-0

Product Name

Tenovin-1

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C20H23N3O2S/c1-13(24)21-16-9-11-17(12-10-16)22-19(26)23-18(25)14-5-7-15(8-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24)(H2,22,23,25,26)

InChI Key

WOWJIWFCOPZFGV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Tenovin1

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C

The exact mass of the compound Tenovin-1 is 369.1511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of thioureas in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

While structurally related analogs like Tenovin-6 offer higher potency, they are not directly interchangeable with Tenovin-1 for many applications. Tenovin-1's value lies in its role as the foundational, well-characterized compound used in seminal studies that first linked SIRT1/SIRT2 inhibition to p53 activation. Significant differences in enzymatic and cellular potency mean that substituting Tenovin-1 with a more potent analog compromises the ability to reproduce or build upon this established body of work. Furthermore, its mechanism of activating p53 via inhibition of deacetylation is distinct from compounds that work through other pathways, such as MDM2 inhibition, making it a non-equivalent tool for specific mechanistic studies.

Enzymatic Inhibition Profile: A Baseline for Dual SIRT1/SIRT2 Targeting

Tenovin-1 is a dual inhibitor of sirtuin deacetylases, with a reported IC50 of 21 µM against human SIRT1 and 10 µM against human SIRT2 in cell-free enzymatic assays. This profile, showing slightly preferential inhibition of SIRT2, establishes a crucial quantitative benchmark. The more potent analog, Tenovin-6, inhibits the same enzymes with significantly lower IC50 values. For experiments where the goal is to replicate foundational findings or where the high potency of newer analogs may introduce off-target effects, the well-defined, moderate potency of Tenovin-1 is the appropriate choice.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound DataSIRT1: 21 µM; SIRT2: 10 µM
Comparator Or BaselineTenovin-6 (more potent analog)
Quantified DifferenceTenovin-1 serves as the foundational potency benchmark for the Tenovin class of inhibitors.
ConditionsIn vitro enzymatic assay with purified human sirtuins and peptide substrates.

This establishes Tenovin-1 as the reference compound for dual SIRT1/SIRT2 inhibition, critical for ensuring experimental results are comparable to the foundational literature.

Solubility & Formulation: A Critical Procurement and Handling Parameter

Tenovin-1 is characterized by limited aqueous solubility, a key handling parameter that necessitates specific formulation procedures for in vitro and in vivo use. Technical datasheets and primary literature consistently report its insolubility in water and ethanol, requiring the use of solvents like DMSO to prepare stock solutions, typically at concentrations up to 74 mg/mL (200 mM). This known property was a driving factor for the development of more water-soluble analogs, such as Tenovin-6. Procuring Tenovin-1 is the correct choice when experimental protocols are already established with DMSO as the vehicle or when seeking to precisely replicate the formulation conditions of foundational studies.

Evidence DimensionAqueous Solubility
Target Compound Data< 1 mg/mL (< 1 mM)
Comparator Or BaselineTenovin-6 (designed to be more water-soluble)
Quantified DifferenceQualitatively established as a key limitation driving the development of analogs.
ConditionsAqueous buffers for biological assays.

This information is critical for procurement and experimental planning, ensuring that appropriate solvents and formulation protocols are in place to achieve reproducible results.

Replicating Foundational p53 Activation Research

When the primary goal is to reproduce, validate, or incrementally build upon the original research that established the link between dual SIRT1/SIRT2 inhibition and p53 activation, Tenovin-1 is the required reagent. Its specific potency and solubility characteristics are integral to the established baseline, ensuring data comparability.

Establishing a Verifiable Benchmark for Novel Sirtuin Inhibitor Development

In research programs developing new sirtuin inhibitors, Tenovin-1 serves as the essential benchmark compound. Its well-documented enzymatic IC50 values (SIRT1: 21 µM, SIRT2: 10 µM) provide a standardized reference point against which the potency and selectivity of new chemical entities can be reliably quantified.

Studies Requiring Established DMSO-Based Formulations

For cellular assays where protocols are already optimized for DMSO as a vehicle, or where consistency with a large body of literature using DMSO-solubilized Tenovin-1 is paramount, procuring this specific form avoids the need for re-validating protocols with newer, more soluble but less-characterized analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

369.15109816 Da

Monoisotopic Mass

369.15109816 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BIQ6AID2B7

Other CAS

380315-80-0

Wikipedia

N-[(4-acetamidoanilino)-sulfanylidenemethyl]-4-tert-butylbenzamide

Dates

Last modified: 08-15-2023
1: Lain S, Hollick JJ, Campbell J, Staples OD, Higgins M, Aoubala M, McCarthy A,  Appleyard V, Murray KE, Baker L, Thompson A, Mathers J, Holland SJ, Stark MJ, Pass G, Woods J, Lane DP, Westwood NJ. Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator. Cancer Cell. 2008 May;13(5):454-63.  doi: 10.1016/j.ccr.2008.03.004. PubMed PMID: 18455128; PubMed Central PMCID: PMC2742717.

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